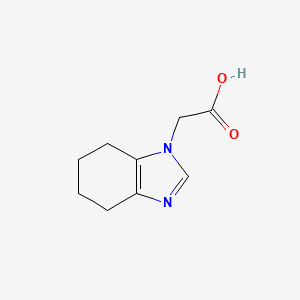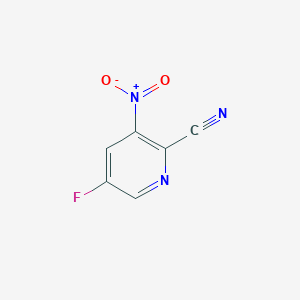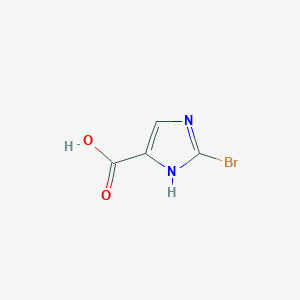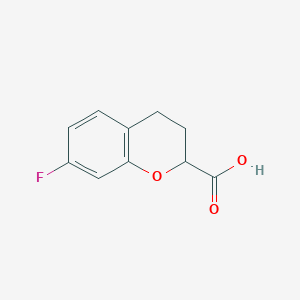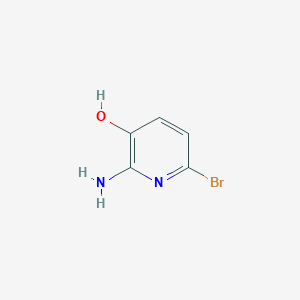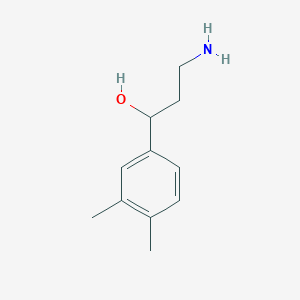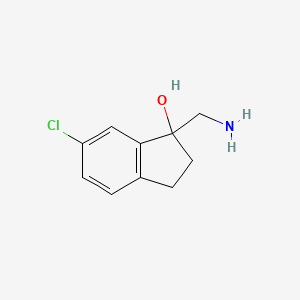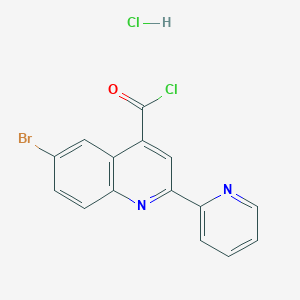
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Vue d'ensemble
Description
The compound “6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a pyridin-2-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The bromine atom, pyridin-2-yl group, and carbonyl chloride group would be attached at the 6th, 2nd, and 4th positions of the quinoline ring, respectively .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- The compound serves as an intermediate in the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline, enabling the conversion of compounds like 7-bromo-8-hydroxyquinoline to 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
- It is also utilized in the synthesis of flat N(sp²)C(sp²)N(sp²) pincer palladacycle, exhibiting unique photoluminescent properties (Consorti et al., 2004).
Pharmacological Applications
- The compound is part of the synthesis process for EGFR inhibitors, showing potential as targeted anticancer agents. Certain derivatives have shown superior inhibitory activity and cytotoxicity against human cancer cell lines (Allam et al., 2020).
- Additionally, it's used in the creation of rhodium(III) complexes with potential anti-platelet activity, which can be significant in developing new anti-inflammatory drugs (Margariti et al., 2020).
Material Science and Photoluminescence
- Its derivatives, like the flat N(sp²)C(sp²)N(sp²) pincer palladacycle, exhibit low fluorescence emission in both solution and solid state, attributed to its rigid and flat structure, which is of interest in material science and photonic applications (Consorti et al., 2004).
- The compound is also a part of the synthesis of a new photoluminescent coordination polymer constructed with an N-donor ligand having extended coordination capabilities derived from quinoline and pyridine (Twaróg et al., 2020).
Bioimaging and Sensor Applications
- Modified bipyridine-based constructs involving derivatives of this compound have been evaluated as turn-on fluorescent sensors for Zn²⁺ ions in aqueous solution, finding applications in bioimaging studies (Pawar et al., 2016).
Propriétés
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONQGDVKTOKFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)

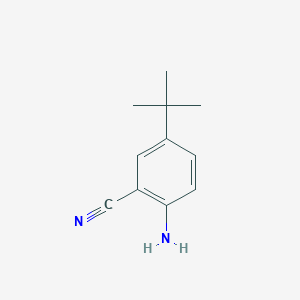

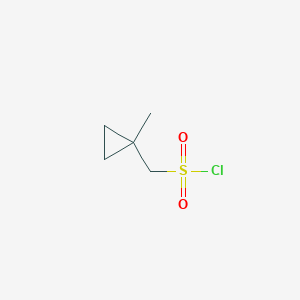
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
